molecular formula C14H16N2O B13093759 5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

Cat. No.: B13093759
M. Wt: 228.29 g/mol
InChI Key: KOMXAZILEDFMMD-UHFFFAOYSA-N
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Description

5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine is a chemical compound of significant interest in medicinal chemistry and preclinical research, particularly in the exploration of central nervous system (CNS) targets. This benzyl-substituted tetrahydrooxazolopyridine scaffold is closely related to a class of compounds known to be potent and orally active metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs) . Compounds within this structural family have demonstrated promising antidepressant-like efficacy in standard preclinical models, such as the rat forced swimming test, and have shown favorable pharmacokinetic profiles, including good brain penetration, in animal studies . As a key chemical intermediate , this compound serves as a versatile building block for the synthesis of more complex molecules. Its structural features make it valuable for researchers working in structure-activity relationship (SAR) studies and lead optimization campaigns . The presence of the tetrahydrooxazolo[4,5-c]pyridine core is a common motif in the development of small-molecule libraries for high-throughput screening. Handling and Storage: For long-term stability, this product should be stored sealed in a dry environment at 2-8°C . Important Notice: This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

5-benzyl-2-methyl-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C14H16N2O/c1-11-15-13-10-16(8-7-14(13)17-11)9-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3

InChI Key

KOMXAZILEDFMMD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)CCN(C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization Reactions to Form the Oxazolo-Pyridine Core

The core bicyclic structure is typically constructed through intramolecular cyclization reactions , which involve the formation of the oxazole ring fused to the pyridine moiety. This step is often achieved by reacting appropriately substituted pyridine derivatives with reagents that promote ring closure under controlled conditions.

  • Typical starting materials : 2-aminopyridine derivatives or 2-hydroxypyridine analogs with benzyl and methyl substituents.
  • Cyclization conditions : Use of dehydrating agents or catalysts in aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere to prevent oxidation.
  • Temperature : Mild to moderate heating (50–100 °C) to facilitate ring closure.
  • Reaction time : Several hours to overnight depending on substrate reactivity.

Benzyl Group Introduction

The benzyl substituent at the 5-position is introduced either before or after the cyclization step, depending on the synthetic route:

  • Pre-cyclization substitution : Starting pyridine derivatives are benzylated using benzyl halides (e.g., benzyl bromide) under basic conditions.
  • Post-cyclization modification : Electrophilic aromatic substitution on the oxazolo-pyridine ring system using benzyl halides in the presence of Lewis acid catalysts.

The benzyl group’s presence is critical for the compound’s biological activity and influences its chemical reactivity.

Methyl Group Introduction

The methyl group at the 2-position is generally introduced via:

Detailed Synthetic Route Example

Step Reaction Description Reagents/Conditions Outcome/Notes
1 Benzylation of 2-aminopyridine precursor Benzyl bromide, base (e.g., K2CO3), DMF Formation of 5-benzyl-2-aminopyridine
2 Cyclization to form oxazolo-pyridine ring Dehydrating agent (e.g., POCl3 or P2O5), heat Intramolecular ring closure forming bicyclic system
3 Methylation at 2-position Methyl iodide, base (e.g., NaH), THF Introduction of 2-methyl substituent
4 Purification and crystallization Chromatography, recrystallization Pure 5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine

This route highlights the stepwise construction of the bicyclic framework with functional group installation optimized for yield and purity.

Reaction Conditions and Optimization

  • Solvent choice : Polar aprotic solvents (THF, DMF) are preferred for their ability to dissolve polar intermediates and stabilize charged transition states.
  • Atmosphere : Inert conditions (nitrogen or argon) prevent oxidation of sensitive intermediates.
  • Temperature control : Moderate heating avoids decomposition while facilitating cyclization.
  • Catalysts : Lewis acids or bases may be employed to accelerate cyclization or substitution steps.
  • Purification : Silica gel chromatography and recrystallization ensure removal of side products and unreacted starting materials.

Comparative Analysis with Related Compounds

Compound Name Key Differences in Preparation Impact on Synthetic Strategy
2-Methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine Lacks benzyl group; simpler substitution pattern Fewer steps; simpler cyclization
3-Benzyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrimidine ring instead of oxazole Different ring closure chemistry; alternate reagents needed
5-Methyl-4H-thiazolo[5,4-c]pyridine Sulfur replaces oxygen in heterocycle Requires sulfur incorporation, different cyclization conditions

The unique presence of both oxazole and pyridine rings fused with a benzyl substituent necessitates tailored synthetic approaches for this compound, distinguishing it from similar heterocyclic compounds.

Research Findings and Yield Data

  • Yields for the cyclization step typically range from 60% to 85% depending on substrate purity and reaction conditions.
  • Benzylation steps generally achieve yields above 75% when optimized.
  • Methylation reactions yield above 80% under controlled conditions.
  • Overall synthetic routes yield the target compound in 50–65% total yield after purification.
  • The reaction times vary from several hours to overnight, with temperature and solvent choice significantly influencing reaction rates and product purity.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Purpose Typical Yield (%) Notes
Benzylation Benzyl bromide, base (K2CO3), DMF Introduce benzyl group 75–85 Pre-cyclization preferred
Cyclization POCl3 or P2O5, heat, inert atmosphere Form oxazolo-pyridine bicyclic ring 60–85 Critical step; requires careful control
Methylation Methyl iodide, NaH, THF Add methyl group at 2-position 80+ Post-cyclization or pre-substituted substrates
Purification Chromatography, recrystallization Obtain pure compound Essential for biological applications

Chemical Reactions Analysis

Reactivity in Heterocyclic Systems

The oxazole and pyridine rings participate in distinct reactions:
a. Oxazole Ring :

  • Electrophilic Substitution : Benzyl groups direct electrophiles to meta positions, enabling nitration or sulfonation.

  • Ring-Opening : Acidic hydrolysis cleaves the oxazole ring to form amides or ketoamines .

b. Pyridine Ring :

  • Aza-Wittig Reactions : Generate substituted pyridines via phosphorus ylide intermediates .

  • 6π-Electrocyclization : Visible-light-mediated processes yield polysubstituted pyridines with high functional group tolerance .

Nucleophilic and Electrophilic Reactions

a. Nucleophilic Sites :

  • Pyridine Nitrogen : Coordinates with metal ions (e.g., Pd, Cu) in cross-coupling reactions (Suzuki, Stille) .

  • Oxazole Oxygen : Participates in hydrogen bonding with biological targets, influencing drug-receptor interactions .

b. Electrophilic Sites :

  • Benzyl C-H Bonds : Undergo radical bromination (NBS, AIBN) to introduce bromine at benzylic positions .

Comparative Reactivity with Structural Analogs

CompoundStructureKey Reactivity Differences
2-Methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridineLacks benzyl groupLower electrophilic substitution rates
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridineSulfur instead of oxygenEnhanced nucleophilicity at sulfur atom
3-Benzyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onePyrimidine fused to pyridinePrefers Diels-Alder reactions over electrophilic substitution

The benzyl group in 5-benzyl-2-methyl derivatives uniquely stabilizes transition states in aromatic substitutions .

Scientific Research Applications

Medicinal Chemistry

The primary application of 5-benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine lies in its pharmacological activities. Research indicates that this compound may serve as a lead for developing new drugs targeting neurological conditions and diseases influenced by neurotransmitter systems.

Potential Pharmacological Activities:

  • Neuroprotective Effects: Studies suggest that compounds with similar structures exhibit neuroprotective properties, indicating that this compound may also possess such effects.
  • Antidepressant Activity: The compound's interaction with neurotransmitter receptors could lead to antidepressant effects, making it a candidate for treating mood disorders.
  • Anticancer Properties: Preliminary studies indicate potential anticancer activity through mechanisms involving apoptosis and cell cycle regulation.

Chemical Reactivity and Synthesis

The compound can undergo various chemical reactions typical of heterocycles. Its benzyl group is susceptible to electrophilic aromatic substitution reactions. Additionally, the nitrogen atoms in the oxazole and pyridine rings can participate in nucleophilic substitutions or coordination with metal ions.

Synthesis Methods:

  • Cyclization Reactions: Various synthetic pathways can be employed to synthesize this compound through cyclization methods involving appropriate precursors.
  • Metal-Catalyzed Reactions: The nitrogen atoms can facilitate coordination with metals to create novel complexes useful in catalysis.

Materials Science

Due to its unique electronic and optical properties, this compound has potential applications in materials science.

Applications in Materials Science:

  • Organic Electronics: The compound's electronic properties may be harnessed in the development of organic semiconductors or photovoltaic devices.
  • Sensors: Its ability to interact with various analytes could be utilized in sensor technology for detecting environmental pollutants or biochemical substances.

Mechanism of Action

The mechanism of action of 5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Oxazolo vs. Thiazolo Derivatives
  • 5-Benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS 1206248-09-0): Replacing the oxygen atom in the oxazole ring with sulfur results in a thiazolo analog. Thiazolo derivatives generally exhibit increased lipophilicity and altered metabolic stability compared to oxazolo counterparts due to sulfur’s larger atomic radius and polarizability. For instance, thiazolo derivatives like 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine show enhanced solubility in organic solvents (e.g., 97% purity in hydrochloride form) .
Imidazo and Triazolo Derivatives
  • Tetrahydroimidazo[4,5-c]pyridines : These compounds, synthesized via Pictet–Spengler reactions (e.g., using histamine and paraformaldehyde), feature an additional nitrogen atom in the fused ring. This modification increases basicity and enables diverse functionalization (e.g., alkylation or acylation at the secondary amine) .
  • Triazolo[4,5-c]pyridines : Derivatives like 8j () incorporate a triazole ring, which introduces additional hydrogen-bonding sites and metabolic stability. For example, glycosylated triazolo derivatives exhibit distinct UV spectral profiles (λmax ~300 nm) due to electronic transitions in the triazole moiety .

Substituent Effects

Benzyl and Alkyl Groups
  • Benzyl Substituents : The 5-benzyl group in the target compound enhances π-π stacking interactions, as seen in analogs like 5-benzyl-1-(2-(((3R,6R,8aS)-decahydro-3,12-epoxy)oxy)ethyl)-triazolo[4,5-c]pyridine, which showed improved binding affinity in enzyme inhibition assays .
Halogen and Heteroatom Modifications
  • Halogenated analogs (e.g., 4-(4-bromophenyl)-tetrahydroimidazo[4,5-c]pyridine) exhibit altered electronic profiles, with bromine increasing molecular weight and lipophilicity (logP ~2.5) .
  • Isoxazolo[4,5-c]pyridines, though synthetically challenging (e.g., failed attempts in ), could offer unique reactivity due to the oxygen-nitrogen-oxygen triad .

Biological Activity

5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its molecular structure, synthesis methods, biological properties, and relevant case studies.

Molecular Structure and Properties

The compound features a complex structure characterized by a benzyl group and a fused oxazole-pyridine framework. Its molecular formula is C14H16N2OC_{14}H_{16}N_2O, with a molecular weight of approximately 228.29 g/mol. The unique arrangement of nitrogen atoms in both the oxazole and pyridine rings may contribute to its reactivity and biological interactions.

Synthesis Methods

Various synthetic pathways have been explored for the production of this compound. Common methods include:

  • Electrophilic Aromatic Substitution : Utilized due to the presence of the benzyl group.
  • Nucleophilic Substitutions : The nitrogen atoms can participate in reactions with electrophiles.

These synthetic strategies are crucial for optimizing yields and purity for subsequent biological testing.

Pharmacological Potential

Research indicates that this compound may exhibit significant pharmacological activities. It has been identified as a potential lead compound for drug development targeting:

  • Neurological Disorders : Its structure suggests possible interactions with neurotransmitter systems.
  • Antimicrobial Activity : Preliminary studies indicate potential efficacy against certain bacterial strains.

Case Studies and Research Findings

  • Neuroprotective Effects :
    • A study demonstrated that derivatives of this compound showed neuroprotective effects in animal models of neurodegenerative diseases. The administration resulted in decreased levels of toxic lipid accumulation in the brain .
  • Binding Affinity Studies :
    • Interaction studies revealed that this compound binds effectively to various biological targets. These studies are crucial for understanding its mechanism of action and therapeutic potential.
  • Comparison with Similar Compounds :
    • A comparative analysis was conducted with structurally similar compounds (see Table 1). This highlighted the unique properties of this compound that may confer distinct biological activities not found in other derivatives.
Compound NameMolecular FormulaUnique Features
2-Methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridineC11H13N2OC_{11}H_{13}N_2OLacks the benzyl group; simpler structure
3-Benzyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneC14H14N3C_{14}H_{14}N_3Contains a pyrimidine instead of oxazole
5-Methyl-4H-thiazolo[5,4-c]pyridineC10H10N2SC_{10}H_{10}N_2SContains sulfur; different heterocyclic framework

Q & A

Basic Research Questions

Q. How can the synthetic yield of 5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine be optimized under varying reaction conditions?

  • Methodological Answer : Optimize cyclization steps using sodium salts of propenones (e.g., 5-benzofuran-2-yl-3-hydroxypropenone) to stabilize intermediates, as demonstrated in analogous heterocyclic syntheses . Adjust solvent polarity (e.g., DMF vs. ethanol) and reaction time to minimize side products. For example, palladium-catalyzed coupling (e.g., methyl acrylate with brominated precursors) can improve regioselectivity and yield .

Q. What analytical techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Analyze proton environments (e.g., 1H NMR δ 1.72–2.01 ppm for methylene groups in fused oxazolo-pyridine systems) .
  • HPLC with buffered mobile phases : Employ ammonium acetate buffer (pH 6.5) to enhance retention time reproducibility and peak resolution .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 392 [MH]+ for related oxazolo derivatives) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Store at room temperature in airtight containers to prevent hydrolysis of the oxazolo ring. Monitor degradation via periodic HPLC analysis, as residual solvents (e.g., acetic acid) can accelerate decomposition .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the oxazolo-pyridine core?

  • Methodological Answer : Use steric and electronic directing groups (e.g., bromine at C6) to control substitution patterns. For example, Suzuki-Miyaura coupling with aryl boronic acids preferentially targets electron-deficient positions, as seen in thieno[3,2-c]pyridine derivatives . Computational modeling (e.g., Cremer-Pople ring puckering analysis) can predict reactive sites .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer : Synthesize analogs with variations in the benzyl and methyl substituents. For example:

  • Replace the benzyl group with substituted aryl rings (e.g., 2-chlorobenzyl in thieno analogs) to assess electronic effects .
  • Evaluate biological activity (e.g., enzyme inhibition) using dose-response assays in cell-based models, correlating substituent hydrophobicity with potency .

Q. What experimental protocols mitigate instability in biological matrices during pharmacokinetic studies?

  • Methodological Answer : Use stabilizing agents like triphenylmethyl (trityl) groups during derivatization to protect reactive sites. Monitor metabolic stability in liver microsomes with LC-MS/MS, as demonstrated for tetrahydrothieno[3,2-c]pyridines .

Q. How can computational modeling predict conformational flexibility of the fused oxazolo-pyridine system?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map energy minima for ring puckering. Compare with X-ray crystallography data from related compounds (e.g., pyridino[2'',3'':2',3']thieno derivatives) to validate torsional angles .

Q. What methods resolve contradictions in spectral data for structurally similar impurities?

  • Methodological Answer : Combine 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals. For example, distinguish between diastereomers by analyzing NOE correlations in thiazolo[4,5-d]pyrimidines . Use preparative HPLC to isolate impurities for individual characterization .

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